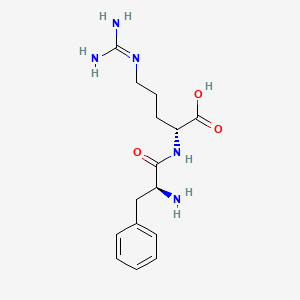

D-Arginine, N2-L-phenylalanyl-

Description

Structure

3D Structure

Properties

CAS No. |

39537-29-6 |

|---|---|

Molecular Formula |

C15H23N5O3 |

Molecular Weight |

321.37 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C15H23N5O3/c16-11(9-10-5-2-1-3-6-10)13(21)20-12(14(22)23)7-4-8-19-15(17)18/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12+/m0/s1 |

InChI Key |

OZILORBBPKKGRI-NWDGAFQWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N |

Origin of Product |

United States |

Chiroptical and Enantiomeric Considerations of D Arginine, N2 L Phenylalanyl

Stereochemical Configuration of Constituent Amino Acids

Amino acids, the fundamental building blocks of proteins, exist as stereoisomers, which are molecules with the same chemical formula and bonded sequence of atoms but different three-dimensional orientations. derangedphysiology.com With the exception of glycine, all proteinogenic amino acids are chiral. wikipedia.org The chirality of amino acids is typically described using the D/L notation, which is based on the configuration of the amino group on the alpha-carbon relative to a reference molecule, glyceraldehyde. youtube.com

In a Fischer projection, if the amino group on the chiral center is on the right, it is designated as a D-amino acid. youtube.comyoutube.com Conversely, if the amino group is on the left, it is an L-amino acid. youtube.comyoutube.com The vast majority of amino acids found in proteins in nature are of the L-configuration. wikipedia.org

The dipeptide D-Arginine, N2-L-phenylalanyl- is a heterochiral peptide, meaning it is composed of amino acids with different stereochemical configurations. ontosight.ai

D-Arginine : This is the D-enantiomer of arginine, where the amino group attached to the alpha-carbon is oriented in the opposite direction to the naturally occurring L-arginine. ontosight.ai

L-Phenylalanine : This is the naturally occurring L-enantiomer of phenylalanine. ontosight.ai

The specific arrangement of these enantiomers—linking a D-amino acid with an L-amino acid—creates a unique three-dimensional structure that dictates its interactions and properties. nih.gov

Table 1: Stereochemical Configuration of Constituent Amino Acids

| Amino Acid | Stereochemical Configuration | Natural Abundance |

| Arginine | D-form | Rare in nature, found in some microorganisms and as a result of post-translational modifications. |

| Phenylalanine | L-form | The common, naturally occurring form incorporated into proteins. wikipedia.org |

Implications of D-Amino Acid Incorporation in Peptide Structure

The incorporation of a D-amino acid, such as D-arginine, into a peptide chain composed primarily of L-amino acids has profound consequences for the peptide's secondary and tertiary structure. nih.gov While proteins are typically synthesized from L-amino acids, the strategic placement of a D-amino acid is a key technique in peptide design. wikipedia.org

Furthermore, peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation. nih.govnih.gov Proteases, the enzymes that break down proteins and peptides, are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid can cause steric hindrance, effectively stopping or slowing enzymatic digestion at that site. nih.gov This enhanced stability is a desirable characteristic in the development of peptide-based therapeutics. However, introducing D-amino acids can also disrupt established secondary structures like β-sheets if not placed correctly within the sequence. nih.gov

Racemic and Enantiomerically Pure Crystal Structure Analysis of Constituent Amino Acids

The analysis of crystal structures provides fundamental insights into the three-dimensional arrangement of molecules. Comparing the crystal structures of enantiomerically pure amino acids (containing only one enantiomer, e.g., L-arginine) with their racemic counterparts (a 50:50 mixture of D- and L-enantiomers, e.g., DL-arginine) highlights the impact of chirality on solid-state packing. derangedphysiology.comnih.gov

Arginine: Recent studies have successfully determined the crystal structures for both L-arginine and DL-arginine, often using powder X-ray diffraction (PXRD) and 3D electron diffraction (3D ED). acs.orgiucr.orgnih.gov The crystal structure of L-arginine was solved and found to crystallize in the space group P2₁, with two molecules in the asymmetric unit. nih.govrsc.org

The racemic form, DL-arginine, crystallizes in an orthorhombic system with four molecules (two L-arginine and two D-arginine) in the unit cell. acs.org A notable difference is that the unit cell volume for DL-arginine is larger than that of L-arginine, resulting in a lower density for the racemic crystal. acs.org This contradicts "Wallach's rule," which suggests that racemic crystals are typically denser than their chiral counterparts. acs.org The crystal packing in DL-arginine is characterized by a three-dimensionally connected array of intermolecular N-H···O hydrogen bonds. acs.org

Table 2: Crystallographic Data for Arginine Enantiomers

| Feature | L-Arginine | DL-Arginine |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁ | Pcan |

| Molecules per Unit Cell (Z) | 4 | 4 (2 L, 2 D) |

| Unit Cell Volume (ų) | ~870.3 | ~901.6 |

| Calculated Density (g cm⁻³) | ~1.34 | ~1.29 |

Data compiled from multiple research findings. acs.orgnih.gov

Phenylalanine: The crystal structure of L-phenylalanine has been determined and refined using techniques like solid-state density functional theory. nih.gov When racemic mixtures of peptides are crystallized, they can form either pleated β-sheets (where interacting strands have the same chirality) or rippled β-sheets (where interacting strands are mirror images). rsc.org For instance, a study of triphenylalanine enantiomers found that the L,L,L- and D,D,D-forms create dimeric antiparallel rippled sheets. rsc.org This demonstrates that in a racemic crystalline environment, enantiomers can self-sort into highly ordered, heterochiral structures, which differ significantly from the homochiral packing found in enantiopure crystals.

Structural Elucidation and Conformational Dynamics of D Arginine, N2 L Phenylalanyl

Advanced Spectroscopic and Diffraction Techniques for Structure Determination

A combination of sophisticated spectroscopic and diffraction methods is essential to unravel the intricate structural details of D-Arginine, N2-L-phenylalanyl-. These techniques provide complementary information, from the connectivity of atoms to their precise spatial arrangement in both solution and solid states.

X-ray Diffraction and Powder X-ray Diffraction Applications

X-ray diffraction techniques are unparalleled in providing high-resolution structural information of molecules in their crystalline solid state. Single-crystal X-ray diffraction can determine the precise atomic coordinates of D-Arginine, N2-L-phenylalanyl-, revealing bond lengths, bond angles, and the conformation adopted in the crystal lattice. This method offers an unambiguous picture of the molecule's structure, including the rotameric states of the arginine and phenylalanine side chains and the conformation of the peptide backbone.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. While it does not provide the atomic-level detail of single-crystal diffraction, PXRD is invaluable for identifying crystalline phases, determining unit cell parameters, and assessing sample purity. The resulting diffraction pattern serves as a fingerprint for the crystalline form of D-Arginine, N2-L-phenylalanyl-.

Theoretical Spectroscopy for Conformational Characterization

In conjunction with experimental methods, theoretical spectroscopy plays a vital role in the conformational analysis of peptides. By calculating theoretical spectroscopic parameters for different possible conformations, researchers can compare these with experimental data to identify the most probable structures. For example, theoretical calculations of NMR chemical shifts and coupling constants for various low-energy conformations of D-Arginine, N2-L-phenylalanyl- can be performed. The conformation whose calculated parameters best match the experimental NMR data is considered to be the most representative in solution. Similarly, theoretical calculations of vibrational spectra (e.g., infrared and Raman) can aid in the interpretation of experimental spectra and provide further insights into the molecule's conformational state.

Molecular Modeling and Simulation Approaches

Computational chemistry provides powerful tools to explore the conformational space of flexible molecules like D-Arginine, N2-L-phenylalanyl- in great detail, complementing experimental findings and providing a dynamic perspective of its behavior.

Molecular Dynamics Simulations for Conformational Ensembles

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can generate a trajectory that describes the positions and velocities of the atoms over time. This allows for the exploration of the conformational landscape of D-Arginine, N2-L-phenylalanyl- and the characterization of its accessible conformational states. From these simulations, it is possible to identify the most populated conformations, understand the transitions between them, and analyze the flexibility of different parts of the molecule, such as the peptide backbone and the amino acid side chains.

Analysis of Inter- and Intramolecular Interactions (e.g., Hydrogen Bonding, Aromatic Interactions)

The structural conformation of the dipeptide D-Arginine, N2-L-phenylalanyl- is dictated by a complex interplay of noncovalent interactions, both within the molecule (intramolecular) and with its surrounding environment (intermolecular). These forces, while weak individually, collectively define the peptide's preferred spatial arrangement and its potential for biological recognition. The key interactions are driven by the distinct chemical properties of its constituent amino acid side chains: the positively charged, polar guanidinium (B1211019) group of D-Arginine and the large, nonpolar aromatic ring of L-Phenylalanine. wikipedia.orgwikipedia.org

Hydrogen Bonding: The D-Arginine residue is a significant contributor to hydrogen bonding. The guanidinium group at the end of its side chain, which is typically protonated and positively charged at physiological pH, can act as an exceptional hydrogen bond donor through its multiple N-H moieties. wikipedia.orgpnas.org These can form intramolecular H-bonds with the peptide backbone's carbonyl oxygen atoms or intermolecular H-bonds with solvent molecules (e.g., water) or receptor-site atoms. Furthermore, the primary amine and carboxylate groups of the peptide backbone are themselves key sites for hydrogen bonding. pnas.org

Aromatic and Hydrophobic Interactions: The L-Phenylalanine residue introduces crucial aromatic and hydrophobic characteristics. Its phenyl side chain is hydrophobic and tends to be involved in stacking interactions with other aromatic groups, a phenomenon known as π-π stacking. researchgate.net

A particularly important interaction involving both residues is the cation-π interaction. nih.govnih.gov This is a strong, noncovalent force established between the positively charged guanidinium group of D-Arginine (the cation) and the electron-rich π-system of the L-Phenylalanine side chain's aromatic ring. nih.govnih.gov Studies on model peptides have shown that Arg-Phe pairings can provide significant stabilization, although the primary driving force may be hydrophobic packing rather than a pure cation-π effect. nih.govnih.gov The geometry of this interaction is specific, with the cationic group favoring a position directly over the face of the aromatic ring. nih.gov In computational studies of dipeptides on surfaces, residues like Arginine and Phenylalanine have demonstrated a high affinity for adsorption, indicating the strength of their respective interactions. acs.org

The following table summarizes the primary potential noncovalent interactions within D-Arginine, N2-L-phenylalanyl-.

| Interaction Type | Participating Groups | Residue(s) Involved | Nature of Interaction |

| Hydrogen Bond | Guanidinium Group (Donor) & Peptide Backbone Carbonyl (Acceptor) | D-Arginine, L-Phenylalanine | Intramolecular stabilization |

| Hydrogen Bond | Peptide Backbone N-H (Donor) & Peptide Backbone C=O (Acceptor) | D-Arginine, L-Phenylalanine | Defines secondary structure |

| Salt Bridge | Guanidinium Group (+) & Carboxylate Terminus (-) | D-Arginine, L-Phenylalanine | Strong electrostatic attraction |

| Cation-π Interaction | Guanidinium Group (+) & Phenyl Ring (π-system) | D-Arginine, L-Phenylalanine | Electrostatic attraction |

| π-π Stacking | Phenyl Ring & Phenyl Ring | L-Phenylalanine (Intermolecular) | Aromatic stacking |

| Hydrophobic Effect | Phenyl Side Chain | L-Phenylalanine | Sequestration away from aqueous environments |

Biochemical Interactions and Molecular Mechanisms of D Arginine, N2 L Phenylalanyl

Enzymatic Substrate and Inhibitor Interactions

Interactions with Serine Proteases (e.g., Dengue Virus Protease, Thrombin)

The dipeptide D-Arginine, N2-L-phenylalanyl- and its derivatives have been a focus of research as inhibitors of serine proteases, a class of enzymes crucial in various biological processes, including viral replication and blood coagulation.

Dengue Virus Protease:

The Dengue virus (DENV) possesses a serine protease, NS2B-NS3, which is essential for its replication by cleaving the viral polyprotein. nih.gov This makes it a prime target for antiviral drug development. nih.govnih.gov Research has shown that peptidic inhibitors incorporating phenylalanine and phenylglycine derivatives as mimics of arginine can potently inhibit the DENV protease. nih.gov Specifically, compounds containing (4-amidino)-L-phenylalanine have demonstrated nanomolar affinities for the dengue virus protease. nih.gov The positioning and type of substituents on the phenylglycine and phenylalanine side chains significantly influence the inhibitory activity and selectivity against other proteases. nih.govresearchgate.net One of the standard inhibitors of the NS2B/NS3 protease is aprotinin, which functions by enveloping the enzyme and blocking substrate access to the active site. researchgate.netresearchgate.net

Thrombin:

Thrombin is a key serine protease in the blood coagulation cascade. Synthetic inhibitors based on the D-phenylalanyl-L-prolyl-L-arginine sequence have been studied for their effects on thrombin. nih.gov For instance, a tripeptide nitrile derivative of this sequence demonstrated inhibitory activity against thrombin. nih.gov Bivalent thrombin inhibitors have also been developed, featuring a d-phenylalanyl-prolyl-N(alpha)(methyl)arginyl segment that blocks the active site. researchgate.net The methylation of the P1 arginine residue in these inhibitors was found to moderately decrease affinity but prevented proteolytic cleavage by thrombin, a significant advantage over earlier inhibitors. researchgate.net One such inhibitor, I-11, exhibited a very high affinity with a Ki of 37 pM and was highly selective, showing no inhibition of related serine proteases like trypsin, factor Xa, and plasmin. researchgate.net Arginine itself has been shown to dose-dependently inhibit intrinsic thrombin generation. researchgate.net

Activity Modulation of Specific Enzymes (e.g., Collagenase, Elastase, Tyrosinase, Lipoxygenase)

The influence of D-Arginine, N2-L-phenylalanyl- and related compounds extends to the modulation of other key enzymes.

Collagenase: Monoclonal antibodies targeting Aminopeptidase N (APN/CD13) have been shown to inhibit the invasion of metastatic tumor cells, a mechanism suggested to involve the reduced degradation of type IV collagen. nih.gov

Tyrosinase: Phenylalanine derivatives have been investigated as modulators of human tyrosinase (TyH), an enzyme central to melanin (B1238610) synthesis and skin pigmentation. nih.gov These derivatives interact with the binuclear copper active site of the enzyme. nih.gov Computational and experimental studies have provided evidence of these interactions, with one L-DOPA analogue, (S)-3-amino-tyrosine, identified as an inhibitor of TyH. nih.gov

Lipoxygenase: The 5-lipoxygenase (5-LOX) pathway produces inflammatory lipid mediators. nih.govmdpi.com Chalcogen-containing compounds have been shown to inhibit leukotriene A4 hydrolase (LTA4H), an enzyme in this pathway, and also block 5-LOX activity in leukocytes. nih.gov

Role in D-Arginine Dehydrogenase Activity and Mechanism

In Pseudomonas aeruginosa, D-arginine can be utilized as a nutrient through a two-enzyme system. gsu.edu The first enzyme, D-arginine dehydrogenase (DADH), is a flavin-dependent enzyme that oxidizes D-arginine to iminoarginine. gsu.edunih.gov This is followed by non-enzymatic hydrolysis to ketoarginine and ammonia (B1221849). gsu.edu DADH exhibits broad substrate specificity for D-amino acids, particularly cationic and hydrophobic ones, but shows the highest activity with D-arginine. nih.gov The enzyme follows a ping-pong bi-bi mechanism and is a true dehydrogenase, showing no reactivity with molecular oxygen. nih.gov

The second enzyme in this pathway, L-arginine dehydrogenase (LADH), then converts the ketoarginine and ammonia to L-arginine using NAD(P)H. gsu.eduresearchgate.net A variant of DADH, PaDADH-Y249F, where tyrosine is replaced by phenylalanine, has been studied and shown to contain modified FAD cofactors. gsu.edunih.gov

Amino-peptidase N/CD13 Inhibition by L-Arginine Derivatives

Aminopeptidase N (APN/CD13) is a membrane-bound enzyme that is upregulated in tumor vasculature and is involved in angiogenesis. nih.gov It has been identified as a target for cancer chemotherapy. nih.gov A novel peptide ligand, VGCARRYCS (termed "G4"), has been shown to be a competitive inhibitor of CD13 with a high affinity (Ki of 21 ± 7 nM), binding to the catalytic site of the enzyme. nih.gov The asparagine-glycine-arginine (NGR) tumor-homing motif has been used to target APN/CD13. For example, an NGR-endostatin fusion protein showed increased binding to endothelial cell APN and enhanced antiangiogenic properties. nih.gov

Molecular Target Identification and Binding Affinities

The molecular targets of D-Arginine, N2-L-phenylalanyl- and related peptides are primarily serine proteases and aminopeptidases.

| Compound/Derivative | Molecular Target | Binding Affinity (Ki/IC50) | Reference |

| (4-amidino)-L-phenylalanine-containing inhibitors | Dengue Virus Protease | Nanomolar range | nih.gov |

| Bivalent thrombin inhibitor (I-11) | Thrombin | 37 pM (Ki) | researchgate.net |

| VGCARRYCS ("G4") peptide | Aminopeptidase N/CD13 | 21 ± 7 nM (Ki) | nih.gov |

| (Arg)9 (Nona-L-arginine) | Furin (serine endoprotease) | 0.78 µM (IC50 in glutamic acid model) | medchemexpress.com |

Modulation of Cellular Processes and Pathways (excluding human clinical context)

The interactions of D-Arginine, N2-L-phenylalanyl- and related molecules with their enzymatic targets lead to the modulation of various cellular processes and pathways.

Angiogenesis and Cell Migration: Inhibition of Aminopeptidase N/CD13 by specific antibodies or peptide inhibitors can suppress tumor cell invasion and in vitro angiogenesis. nih.gov Silencing of APN has been shown to reduce the migration of human umbilical vein endothelial cells (HUVECs) and their adhesion to extracellular matrix components like collagen and fibronectin. nih.gov

Viral Replication: By inhibiting the Dengue virus NS2B-NS3 protease, peptidic inhibitors can block the cleavage of the viral polyprotein, which is a critical step in the virus's replication cycle. nih.gov

Blood Coagulation: Thrombin inhibitors containing the D-phenylalanyl-prolyl-arginine motif can prevent the formation of blood clots by blocking the enzymatic activity of thrombin. nih.govresearchgate.net

Metabolic Pathways: Arginine and phenylalanine are involved in numerous metabolic pathways. genome.jp Arginine is central to nitrogen metabolism, serving as a precursor for various nitrogen-containing compounds and playing a role in the urea (B33335) cycle. nih.gov It can also influence cellular signaling and organelle dynamics. nih.gov Phenylalanine metabolism can be altered in certain conditions. For instance, in the context of radiation pneumonitis, immunotherapy was found to suppress phenylalanine, tyrosine, and tryptophan biosynthesis in tumor tissues. frontiersin.org

Cellular Signaling: Arginine can act as a signaling molecule. For example, it stimulates the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for protein synthesis and cell growth. mdpi.com It also plays a role in the L-arginine/nitric oxide signaling pathway in vascular endothelial cells, which is important for cardiovascular function. nih.gov The lysosomal transporter PQLC2 is selectively modulated by arginine, suggesting a role for arginine in nutrient sensing and signaling from the lysosome. nih.gov

Effects on Arginine Metabolism Pathways in Non-Human Models

There is a lack of specific studies detailing the effects of the dipeptide D-Arginine, N2-L-phenylalanyl- on arginine metabolism pathways in non-human models. Research in this area primarily focuses on the metabolic roles of L-arginine itself and the impact of its deprivation or supplementation.

Arginine metabolism is a complex network of pathways crucial for numerous physiological functions, including the synthesis of nitric oxide, urea, polyamines, proline, glutamate (B1630785), and creatine. mdpi.com These pathways are regulated by several key enzymes, such as nitric oxide synthase (NOS) and arginase, which compete for arginine as a substrate. nih.gov In non-human models, alterations in arginine availability have profound effects. For instance, in mouse models, changes in arginine metabolism are linked to immune responses and disease states. mdpi.com However, how the specific dipeptide L-phenylalanyl-D-arginine would be metabolized and subsequently influence these central arginine pathways has not been elucidated in published research. It is unknown whether it would act as a substrate, an inhibitor, or have no significant effect on key enzymes like arginase or NOS.

Arginine Deprivation Strategies in Cancer Cell Lines and Preclinical Models

Arginine deprivation has emerged as a targeted strategy in cancer therapy. This approach is based on the observation that certain cancer cells have a metabolic defect that makes them unable to synthesize arginine, rendering them dependent on external sources of this amino acid for survival and proliferation. mdpi.comnih.govgoogle.com This auxotrophy often results from the silencing of the gene for argininosuccinate (B1211890) synthetase 1 (ASS1), a key enzyme in the endogenous arginine synthesis pathway. mdpi.comnih.gov

Preclinical and clinical studies have focused on using enzymes that degrade arginine, such as pegylated arginine deiminase (ADI-PEG20) and recombinant human arginase, to deplete systemic arginine levels and selectively kill cancer cells. nih.govnih.gov These strategies have shown promise in treating various cancers, including melanoma, hepatocellular carcinoma, and mesothelioma. nih.gov

While the principle of arginine deprivation is well-established, there is no scientific literature indicating that the dipeptide D-Arginine, N2-L-phenylalanyl- is used as an arginine deprivation agent in cancer cell lines or preclinical models. Research has not explored whether this dipeptide could act as an antagonist to arginine transporters or otherwise interfere with arginine uptake or utilization in cancer cells.

Interaction with Biological Membranes and Nanostructures

The interaction of peptides with biological membranes is dictated by their amino acid composition, sequence, and charge. The D-Arginine, N2-L-phenylalanyl- dipeptide contains a positively charged arginine residue and an aromatic, hydrophobic phenylalanine residue.

Interaction with Biological Membranes: The arginine side chain, with its guanidinium (B1211019) group, is highly effective at interacting with the negatively charged phosphate (B84403) headgroups of lipid membranes. acs.org This interaction is a driving force for the membrane association of many cell-penetrating and antimicrobial peptides. acs.org The phenylalanine residue, being hydrophobic, can facilitate the peptide's insertion into the nonpolar, hydrocarbon core of the lipid bilayer. wikipedia.orggenome.jp Studies on phenylalanine have shown it can increase the permeability of model membranes. wikipedia.org While the general principles suggest that L-phenylalanyl-D-arginine would likely associate with membrane surfaces, specific experimental data on its orientation, depth of insertion, and effects on membrane integrity are not available.

Nanostructures: Certain peptides, particularly those containing aromatic residues like phenylalanine, have the capacity for self-assembly into various nanostructures, such as nanotubes, nanofibers, and vesicles. The Phe-Phe dipeptide motif is a well-known example that readily forms highly ordered, stable nanotubes. researchgate.net These self-assembly processes are driven by non-covalent interactions, including hydrogen bonding and π-π stacking between the aromatic rings. nih.gov Functionalized arginine derivatives have also been shown to self-assemble into nanomaterials for applications like drug delivery.

Despite the known self-assembling properties of its constituent amino acids, there are no specific studies describing the formation of nanostructures by the D-Arginine, N2-L-phenylalanyl- dipeptide. The specific stereochemistry (D-Arg and L-Phe) would influence the molecular packing and the resulting supramolecular architecture, but this has not been experimentally verified.

Preclinical Biological Activity of D Arginine, N2 L Phenylalanyl and Analogues

In Vitro Antimicrobial Efficacy

The antimicrobial properties of peptides containing arginine and phenylalanine residues are attributed to the cationic nature of arginine and the hydrophobicity of phenylalanine, which facilitate interaction with and disruption of microbial cell membranes.

Analogues of D-Arginine, N2-L-phenylalanyl- have demonstrated notable antibacterial activity. A prominent example is Phenylalanine-arginine β-naphthylamide (PAβN), a peptidomimetic that acts as a broad-spectrum efflux pump inhibitor (EPI). nih.gov Efflux pumps are a significant mechanism of antibiotic resistance in bacteria, actively transporting antimicrobial agents out of the cell. nih.gov By inhibiting these pumps, compounds like PAβN can restore or enhance the susceptibility of resistant bacteria to various antibiotics. nih.gov

In studies involving multidrug-resistant (MDR) Acinetobacter baumannii, the addition of PAβN led to a significant decrease in the Minimum Inhibitory Concentration (MIC) of several aminoglycoside and quinolone antibiotics. nih.govnih.gov For instance, the susceptibility of A. baumannii isolates to amikacin (B45834) increased from 84.2% to 100% in the presence of PAβN. nih.govnih.gov Similarly, susceptibility to tobramycin (B1681333) and ciprofloxacin (B1669076) also showed notable increases. nih.govnih.gov This suggests that while the dipeptide backbone provides a structural scaffold, modifications like the β-naphthylamide group can confer potent and specific mechanisms of action, such as efflux pump inhibition. nih.gov

Another study demonstrated that PAβN could significantly enhance the sensitivity of Riemerella anatipestifer, a pathogen in ducks, to neomycin. nih.gov The combination of PAβN and neomycin resulted in reduced bacterial loads and increased survival rates in infected ducks, highlighting the in vivo potential of this analogue. nih.gov

Surfactants based on phenylalanine and arginine have also been shown to possess inherent bactericidal activity. mdpi.com The ratio of the Minimum Bactericidal Concentration (MBC) to the MIC for these compounds was found to be between 1 and 2, indicating a potent killing effect rather than mere growth inhibition. mdpi.com

| Antibiotic | Susceptibility without PAβN (%) | Susceptibility with PAβN (%) | Reference |

|---|---|---|---|

| Amikacin | 84.2 | 100 | nih.govnih.gov |

| Tobramycin | 68.4 | 84.2 | nih.govnih.gov |

| Ciprofloxacin | 68.4 | 73.7 | nih.govnih.gov |

| Nalidixic Acid | 73.7 | 79.0 | nih.govnih.gov |

| Levofloxacin | 79.0 | 79.0 | nih.govnih.gov |

Peptides containing L-arginine and L-phenylalanine exhibit significant antifungal properties. Synthetic tripeptides of the structure L-arginyl-X-L-phenylalanine, where X was an atypical amino acid, were shown to inhibit the growth of fungal species like Aspergillus fumigatus and Aspergillus flavus. nih.gov These peptide structures can act as carriers, enhancing the uptake of the active components into fungal cells. nih.gov

Furthermore, surfactants derived from phenylalanine and arginine, such as Nα-lauryl-phenylalanine arginine methyl ester (LPAM), have demonstrated potent antifungal activity against several fluconazole-resistant Candida strains. csic.es LPAM exhibited a low Minimum Inhibitory Concentration (MIC) of 8.12 μg/mL against all tested strains, including Candida albicans, C. glabrata, C. parapsilosis, and C. krusei. csic.es This activity is significant as the MIC value is below the compound's critical micelle concentration, suggesting that the monomeric form of the surfactant is the active agent interacting with the fungal cells. csic.es L-arginine itself has also been shown to inhibit the mycelial growth and spore germination of Botrytis cinerea in a dose-dependent manner. nih.gov

| Compound | Fungal Species | MIC (μg/mL) | Reference |

|---|---|---|---|

| Nα-lauryl-phenylalanine arginine methyl ester (LPAM) | Candida albicans (ATCC 10231) | 8.12 | csic.es |

| Nα-lauryl-phenylalanine arginine methyl ester (LPAM) | Fluconazole-resistant Candida spp. | 8.12 | csic.es |

| L-arginyl-p-F-DL-phenylalanine-L-phenylalanine | Aspergillus fumigatus | Inhibitory | nih.gov |

| L-arginyl-m-F-DL-tyrosine-L-phenylalanine | Aspergillus flavus | Inhibitory | nih.gov |

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antimicrobial agents. Arginine-rich peptides are known to be effective against biofilms. nih.gov Surfactants based on phenylalanine and arginine, like LPAM, have been shown to effectively disperse established biofilms of Candida species at low concentrations. csic.es This antibiofilm activity, combined with their fungicidal properties, suggests their potential utility in addressing persistent fungal infections associated with biofilms. csic.esresearchgate.net The positive charge contributed by arginine is a key feature of many antibiofilm peptides, facilitating their interaction with the negatively charged components of the biofilm matrix. nih.gov

The primary mechanism of antimicrobial action for arginine-containing peptides is the disruption of the microbial cell membrane. frontiersin.orgnih.gov The cationic guanidinium (B1211019) group of arginine plays a crucial role by mediating strong electrostatic interactions with the negatively charged components of bacterial and fungal membranes, such as phospholipids (B1166683) (phosphatidylglycerol), teichoic acids in Gram-positive bacteria, and lipopolysaccharides (LPS) in Gram-negative bacteria. frontiersin.orgacs.org This initial attraction is followed by the insertion of the peptide into the membrane, a process facilitated by hydrophobic residues like phenylalanine. acs.orgmdpi.com This interaction disrupts membrane integrity, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. csic.esnih.gov

Studies on arginine-based surfactants show that their mechanism involves causing alterations in cell membrane permeability and inducing mitochondrial damage, which can lead to apoptosis-like cell death in fungi. csic.esresearchgate.net For certain analogues like PAβN, the mechanism also involves the inhibition of efflux pumps, which contributes to overcoming multidrug resistance in bacteria. nih.govzums.ac.ir

Proteolytic Stability and Resistance of D-Arginine Containing Peptides

A significant challenge for the therapeutic use of peptides is their susceptibility to degradation by proteases in the body. The use of non-canonical D-amino acids instead of their natural L-isomers is a well-established strategy to overcome this limitation. nih.govnih.gov Peptides composed entirely or partially of D-amino acids, such as D-Arginine, N2-L-phenylalanyl-, exhibit substantially increased resistance to proteolytic enzymes. nih.govnih.gov This enhanced stability is because proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. nih.gov Consequently, D-enantiomeric peptides have a longer half-life in biological systems, which could translate to a more sustained therapeutic effect. nih.gov

Cellular Interaction Studies

The interaction of D-Arginine, N2-L-phenylalanyl- and its analogues with cells is primarily driven by the physicochemical properties of its constituent amino acids. The positively charged D-arginine residue facilitates initial binding to the negatively charged surfaces of microbial cells. frontiersin.org The subsequent interactions are influenced by the hydrophobic L-phenylalanine residue, which promotes insertion into the lipid bilayer of the cell membrane. acs.org

Studies on D-amino acid-rich cell-penetrating peptides have shown that their internalization into cells can be independent of chiral receptors, unlike many L-peptides. nih.gov This suggests that the uptake mechanism is likely driven by direct membrane translocation or non-specific interactions rather than receptor-mediated endocytosis. This property, combined with their high proteolytic resistance, makes D-amino acid-containing peptides attractive candidates for developing antimicrobial agents that can effectively reach their intracellular or membrane-bound targets. nih.gov

In Vivo Non-Human Model Studies

Studies on the distribution of D-Arginine in animal models have shown significant differences compared to its L-isomer. In a study using ICR mice, orally administered D-Arginine demonstrated substantially higher enrichment in both the brain and milk than an equivalent dose of L-Arginine. nih.gov

Without administration, D-Arginine was undetectable in the plasma and brain of the mice. nih.gov However, following oral administration, the concentration of D-Arginine in the plasma was approximately double that of L-Arginine. nih.gov In the cerebral cortex and hypothalamus, D-Arginine levels increased sharply over time after administration, while L-Arginine concentrations remained relatively constant. nih.gov

A similar pattern was observed in milk. The concentration of L-Arginine in milk barely increased after its administration. nih.gov In contrast, oral administration of D-Arginine led to its efficient enrichment in milk, with concentrations rising significantly higher than those of L-Arginine. nih.gov These findings suggest that D-Arginine may be more readily available for processes such as brain development and can be transferred to offspring through nourishment. nih.gov

Table 2: Differential Enrichment of D-Arginine vs. L-Arginine in ICR Mice

| Tissue/Fluid | Amino Acid | Observation After Oral Administration | Reference |

|---|---|---|---|

| Plasma | D-Arginine | Concentration approximately twice that of L-Arginine. | nih.gov |

| Plasma | L-Arginine | Lower concentration compared to D-Arginine. | nih.gov |

| Cerebral Cortex | D-Arginine | Sharp increase in concentration over time. | nih.gov |

| Hypothalamus | D-Arginine | Sharp increase in concentration over time. | nih.gov |

| Brain (general) | L-Arginine | Concentration remained almost constant. | nih.gov |

| Milk | D-Arginine | Efficient and significant enrichment. | nih.gov |

| Milk | L-Arginine | Concentration hardly increased. | nih.gov |

The metabolism of arginine is a critical battleground in the interaction between macrophages and intracellular parasites like Leishmania. Macrophages utilize L-arginine to produce nitric oxide (NO), a key molecule for killing parasites. nih.gov The parasite, in turn, has developed mechanisms to evade this immune response by targeting L-arginine metabolism. nih.gov Leishmania is auxotrophic for L-arginine and has evolved specific transport systems to acquire this essential amino acid from the host cell's environment. nih.gov

The immune response's success or failure often hinges on the competition between two host enzymes: nitric oxide synthase (NOS2), which leads to parasite destruction, and arginase (ARG1), which the parasite exploits to produce polyamines necessary for its replication. nih.gov

While direct studies on the antiparasitic activity of "D-Arginine, N2-L-phenylalanyl-" are limited, research on related compounds provides some insights. Amino acid and dipeptide esters have been shown to possess leishmanicidal activity, capable of killing both intracellular and isolated Leishmania amazonensis amastigotes. nih.gov Additionally, a derivative, phenylalanine-arginine-β-naphthylamide (PAbN), has been identified as an efflux pump inhibitor that enhances the activity of antibiotics against certain pathogenic bacteria, demonstrating that phenylalanine-arginine structures can modulate antimicrobial efficacy. mdpi.com The use of D-amino acids in antimicrobial peptides is also being explored to enhance their stability against proteases. nih.gov

Arginine is widely recognized in pharmaceutical formulation for its ability to suppress protein aggregation and enhance the solubility of proteins. nih.gov However, the interplay with other amino acids, such as phenylalanine, can lead to complex behaviors.

Studies on oligopeptides made of L-Arginine and L-Phenylalanine ([RF]n) show that these sequences have a propensity for self-assembly. nih.govdaneshyari.com The nature of this assembly is dependent on the length of the peptide chain, with shorter peptides forming less organized aggregates and longer ones forming distinct fibrillar structures. nih.govdaneshyari.com This indicates that peptides containing both arginine and phenylalanine can themselves be prone to aggregation.

Conversely, arginine is a common excipient used to prevent the aggregation of therapeutic proteins during manufacturing, storage, and transport. nih.gov The addition of stabilizers can increase a protein's melting temperature (Tm) and reduce aggregation in solution. nih.gov For instance, combining arginine with a counterion like glutamate (B1630785) can help stabilize high-concentration protein formulations. Research also shows that linear dipeptides can undergo a temperature-driven, water-catalyzed cyclization process to form more stable cyclo dipeptides, which could be a strategy to improve the stability of dipeptide-based molecules. acs.org

Peptidomimetic and Analogue Design Strategies Utilizing D Arginine, N2 L Phenylalanyl Moieties

Rational Design of Arginine Mimetics for Enhanced Bioactivity

The rational design of peptidomimetics aims to create molecules that mimic the structure and function of natural peptides but possess improved characteristics such as stability, bioavailability, and potency. nih.gov L-arginine, with its positively charged guanidino group, is a crucial amino acid in many biological processes, often serving as a recognition element for enzymes and receptors. nih.gov However, peptides containing L-arginine can be susceptible to degradation and may have poor oral bioavailability. nih.gov

The design of mimetics based on the D-Arginine, N2-L-phenylalanyl- moiety addresses these challenges through several strategic considerations:

Mimicking the Guanidino Group: The core function of arginine in many biological interactions is the strong ionic bond formed by its guanidino group with negatively charged residues, such as aspartic acid, in a target protein. nih.gov The D-arginine component retains this essential functional group, allowing the mimetic to engage in similar key interactions.

Enhancing Proteolytic Stability: A primary goal of peptidomimetic design is to increase resistance to proteases. The substitution of a natural L-amino acid with its D-enantiomer, as in D-arginine, makes the adjacent peptide bond unrecognizable to most common proteases, significantly enhancing the molecule's stability in biological systems.

Introducing Hydrophobicity: The L-phenylalanine residue provides a bulky, hydrophobic side chain. This feature is critical for facilitating interactions with hydrophobic pockets in target proteins and can be essential for activities such as crossing biological membranes. The combination of arginine and phenylalanine is known to enhance interactions with bacterial membranes. biorxiv.org

Controlling Conformation: The specific D-Arg-L-Phe sequence imposes particular conformational constraints on the peptide backbone. This controlled geometry can lock the molecule into a bioactive conformation that is optimal for binding to a specific target, thereby increasing potency and selectivity. nih.gov

Significant research has focused on designing arginine mimetics that can confer selective inhibition for specific enzymes like trypsin-like serine proteases and possess reduced basicity to enhance oral bioavailability. nih.gov The development of such mimetics is desirable for creating potential therapeutic agents and for better understanding their conformation when bound to the arginine binding site of a target. nih.gov

Development of Peptide-Based Probes and Fluorescent Sensors

Peptide-based probes are powerful tools for studying biological systems, particularly for detecting and quantifying enzyme activity. nyu.edu The D-Arginine, N2-L-phenylalanyl- sequence can serve as a core recognition element in the design of specialized probes, especially for proteases.

Trypsin-like serine proteases, for instance, typically cleave peptide bonds on the C-terminal side of arginine or lysine (B10760008) residues. A probe could be constructed by attaching a fluorescent reporter molecule and a quencher to a peptide scaffold containing the Arg-Phe sequence.

Conceptual Design of a Protease Probe:

Recognition Motif: The Arg-Phe sequence acts as the specific substrate for the target protease. The inclusion of D-arginine would make the probe resistant to other, less specific proteases, thereby increasing the probe's selectivity for its intended target.

Fluorophore and Quencher: A fluorescent dye (fluorophore) is attached to one end of the peptide, and a quenching molecule is attached to the other. In the intact probe, the quencher is close enough to the fluorophore to suppress its fluorescence through a process like Förster Resonance Energy Transfer (FRET).

Detection Mechanism: When the target protease recognizes and cleaves the Arg-Phe bond, the fluorophore and quencher are separated. This separation eliminates the quenching effect, resulting in a measurable increase in fluorescence.

This "turn-on" fluorescence mechanism allows for real-time detection of enzyme activity. nyu.edu The peptide-based design offers a broader isozyme scope compared to many small-molecule analogues and can be adapted for high-throughput screening assays to identify new enzyme inhibitors. nyu.edu The use of phenylalanine is particularly advantageous due to its aromatic nature, which can be exploited in various detection methods. nih.gov

Integration into Novel Antimicrobial Peptide Scaffolds

Antimicrobial peptides (AMPs) are a class of molecules critical to the innate immune system of many organisms. nih.gov A common feature of many AMPs is their cationic and amphipathic nature, which allows them to selectively target and disrupt microbial membranes. mdpi.com The D-Arginine, N2-L-phenylalanyl- moiety is an ideal building block for designing novel AMPs. ontosight.ai

Cationic Anchor: The D-arginine residue provides a positive charge, which is crucial for the initial electrostatic attraction to the negatively charged components of bacterial and fungal cell membranes, such as lipopolysaccharides (LPS) and teichoic acids.

Hydrophobic Penetrator: The L-phenylalanine residue provides the necessary hydrophobicity to insert into the lipid bilayer of the microbial membrane. biorxiv.org This insertion disrupts the membrane's integrity, leading to leakage of cellular contents and cell death. nih.gov

Research on peptides composed of sequential arginine and hydrophobic residues like phenylalanine has demonstrated significant antibacterial and antifungal activity. mdpi.com The rational design of such peptides, optimizing the arrangement of cationic (Arg) and hydrophobic (Phe/Trp) residues, can lead to potent and selective antimicrobial agents. biorxiv.orgnih.gov

| Peptide Scaffold | Key Residues | Observed Activity/Properties | Reference |

|---|---|---|---|

| Linear and Cyclic Peptides | Arginine (R), Tryptophan (W), Diphenylalanine (Dip) | Potent activity against Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. | mdpi.com |

| Engineered Cationic Peptides (eCAPs) | Arginine (R), Tryptophan (W) | Designed to form optimized amphipathic helices; show high potency and selectivity against multidrug-resistant pathogens. | nih.gov |

| R4F4-based Peptides | Arginine (R), Phenylalanine (F) | Combination enhances interaction with bacterial membranes; D-amino acid substitution improves stability and function. Strong antibiofilm activity. | biorxiv.org |

| Cathelicidin-related peptides | Rich in Proline and Phenylalanine | Broad-spectrum antibacterial activity against E. coli and P. aeruginosa. | nih.gov |

Influence of D-Amino Acid Substitution on Peptidomimetic Properties

The substitution of an L-amino acid with its D-enantiomer is a powerful strategy in peptidomimetic design that profoundly influences a molecule's properties. nih.gov The use of D-arginine in the D-Arg-L-Phe moiety is a deliberate choice to impart specific, advantageous characteristics.

Proteolytic Resistance: This is the most significant advantage. Peptides composed exclusively of L-amino acids are often rapidly degraded by proteases in serum and tissues. The presence of a D-amino acid makes the peptide bond resistant to cleavage, dramatically increasing the peptide's half-life in vivo. nih.govelsevierpure.com Studies have shown that replacing all L-lysine and L-arginine residues with their D-forms can lead to remarkable stability. nih.gov

Biological Activity: The impact on bioactivity can be complex. In many AMPs, where the mechanism of action involves membrane disruption rather than interaction with a chiral receptor, replacing L-amino acids with D-amino acids can maintain or even enhance activity. elsevierpure.com However, for peptides that must bind to a specific chiral target like an enzyme's active site, a D-amino acid substitution can sometimes reduce or abolish activity. nih.gov The incorporation of D-amino acids has been shown to improve the antibacterial action of some peptides. nih.gov

| Property | Effect of D-Amino Acid Substitution | Example/Finding | Reference |

|---|---|---|---|

| Proteolytic Stability | Significantly increased resistance to proteases. | Derivatives of the AMP Pep05 with D-lysine and D-arginine showed enhanced stability against trypsin and plasma proteases. | nih.gov |

| Secondary Structure | Can be maintained or disrupted depending on position. | Substitutions at the N- or C-terminus of an antimicrobial peptide had little effect on its α-helical structure. | elsevierpure.com |

| Antimicrobial Activity | Often maintained or enhanced, especially for membrane-active peptides. | D-amino acid substitution in arginine-rich peptides improved antimicrobial activity and function. | biorxiv.org |

| In vivo vs. In vitro Activity | Can differ significantly. | A peptide with all basic residues replaced by D-amino acids showed high stability in vitro but only slight activity and higher toxicity in vivo. | nih.gov |

Analytical Methodologies for D Arginine, N2 L Phenylalanyl Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of peptides, providing the means to separate the target compound from impurities, starting materials, and by-products. For a dipeptide like D-Arginine, N2-L-phenylalanyl-, which has specific stereochemical and structural features, a multi-faceted chromatographic approach is essential.

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthetic peptides. When coupled with a UV or Photodiode Array (PDA) detector, it offers a robust method for quantification. The presence of the L-phenylalanine residue in the dipeptide is advantageous, as its aromatic ring acts as a chromophore, allowing for direct UV detection, typically around 214 nm (peptide bond) and 257 nm (phenyl group).

The most common mode for peptide analysis is Reversed-Phase HPLC (RP-HPLC). In this method, the dipeptide is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). A gradient elution, where the concentration of the organic solvent is gradually increased, is employed to separate the dipeptide from more or less hydrophobic impurities. The method's precision and accuracy have been validated for the analysis of its constituent amino acids in various samples. researchgate.netnih.gov

Interactive Data Table: Illustrative RP-HPLC Parameters for Dipeptide Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for hydrophobic interaction. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution. |

| Gradient | 5% to 95% B over 20-30 min | To elute compounds with varying hydrophobicity. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Detection | UV at 214 nm & 257 nm | Detection of peptide bond and aromatic ring. |

| Column Temp. | 25-40°C | To ensure reproducible retention times. nih.gov |

Ion Exchange Chromatography (IEC) with Post-Column Derivatization

Ion Exchange Chromatography (IEC) separates molecules based on their net charge. youtube.com This technique is particularly well-suited for D-Arginine, N2-L-phenylalanyl- due to the strongly basic guanidinium (B1211019) group on the D-arginine residue, which is positively charged over a wide pH range. In cation-exchange chromatography, the dipeptide binds to a negatively charged stationary phase. youtube.com Elution is then achieved by increasing the ionic strength (salt concentration) or the pH of the mobile phase, which disrupts the electrostatic interaction between the peptide and the column. unibo.it

The orientation of the peptide can affect its retention in IEC, providing a mechanism to separate peptides of the same composition but different sequences. nih.gov While the phenylalanine residue allows for UV detection, sensitivity can be enhanced using post-column derivatization. After the separation, a reagent such as ninhydrin (B49086) can be introduced into the eluent stream, which reacts with the primary amine of the N-terminal phenylalanine to produce a strongly colored compound, significantly improving detection limits. IEC has proven effective in separating diastereomeric dipeptides. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with smaller particles (typically sub-2 µm). This results in markedly higher efficiency, resolution, and speed. For the analysis of D-Arginine, N2-L-phenylalanyl-, UPLC offers the ability to achieve baseline separation from very similar impurities, such as deletion sequences or diastereomers, in much shorter run times. The increased sensitivity is also beneficial for detecting trace-level impurities. The development of rapid UPLC methods for arginine and its metabolites demonstrates the technique's power and suitability for complex analyses. nih.gov

Chiral Chromatography for Enantiomeric Purity Analysis

Confirming the stereochemistry of D-Arginine, N2-L-phenylalanyl- is critical. The compound is a specific diastereomer, and its synthesis can potentially yield other stereoisomers. Chiral chromatography is the definitive method for analyzing enantiomeric and diastereomeric purity.

There are two primary strategies:

Direct Separation: This involves using a Chiral Stationary Phase (CSP) that can stereoselectively interact with the analytes. For instance, a teicoplanin-based CSP has been successfully used to resolve the enantiomers of arginine. researchgate.net Such a column could separate the target D-Arg-L-Phe from the other three possible stereoisomers.

Indirect Separation: This method involves derivatizing the peptide mixture with a chiral reagent to create new diastereomeric pairs, which can then be separated on a standard achiral HPLC column. nih.gov

The ability to quantify the minute presence of unwanted stereoisomers is crucial for quality control.

Interactive Data Table: Possible Stereoisomers of Arginyl-Phenylalanine

| Stereoisomer | Configuration | Relationship to Target |

|---|---|---|

| D-Arginine, N2-L-phenylalanyl- | D-Arg-L-Phe | Target Compound |

| L-Arginine, N2-D-phenylalanyl- | L-Arg-D-Phe | Enantiomer |

| L-Arginine, N2-L-phenylalanyl- | L-Arg-L-Phe | Diastereomer |

| D-Arginine, N2-D-phenylalanyl- | D-Arg-D-Phe | Diastereomer |

Mass Spectrometry Techniques for Molecular Identification and Degradation Product Analysis

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular identity of peptides and characterizing their degradation pathways. It is almost always coupled with a liquid chromatography system (LC-MS).

LC-MS and Tandem Mass Spectrometry (MS-MS)

LC-MS combines the separation capabilities of HPLC or UPLC with the mass analysis of MS. For D-Arginine, N2-L-phenylalanyl-, an initial MS scan would be used to confirm the molecular weight of the parent compound.

Tandem Mass Spectrometry (MS-MS) provides deeper structural insights. nih.gov In an MS-MS experiment, the ion corresponding to the protonated dipeptide (the precursor ion) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are analyzed, providing a fragmentation pattern that is a unique fingerprint of the molecule's structure. This fragmentation can confirm the amino acid sequence. For instance, cleavage of the peptide bond will generate characteristic 'b' and 'y' ions, confirming the Phenylalanyl-Arginine linkage.

Furthermore, LC-MS/MS is a powerful technique for identifying and quantifying degradation products that may form during synthesis or storage. nih.gov Potential degradation pathways for peptides include hydrolysis (cleavage of the peptide bond) and modifications to amino acid side chains. By using techniques like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored, the method can achieve very high sensitivity and selectivity for both the parent peptide and its potential degradation products. nih.govcriver.com High-resolution mass spectrometry (HRMS) can also be employed to determine the elemental composition of the peptide and its fragments with high accuracy. acs.org

Interactive Data Table: Expected Mass Spectrometry Data for D-Arginine, N2-L-phenylalanyl-

| Analysis | Expected Result | Information Gained |

|---|---|---|

| LC-MS (Full Scan) | [M+H]⁺ ion at m/z 322.2 | Confirms molecular weight of the dipeptide. |

| LC-MS/MS (Fragmentation) | Precursor Ion: m/z 322.2 | Selection of the target dipeptide for fragmentation. |

| Product Ion (y-ion) | Fragment corresponding to Arginine (confirms C-terminus). | |

| Product Ion (b-ion) | Fragment corresponding to Phenylalanine (confirms N-terminus). | |

| Product Ion (Immonium) | Fragment at m/z 120.1 (specific to Phenylalanine). | |

| Degradation Analysis | Detection of ions at m/z 175.1 and 166.1 | Identification of free Arginine and Phenylalanine from hydrolysis. |

Spectroscopic Methods for Structural Characterization (e.g., NMR, XPS, NEXAFS)

Spectroscopic methods are indispensable for elucidating the three-dimensional structure and electronic environment of D-Arginine, N2-L-phenylalanyl-. Techniques like Nuclear Magnetic Resonance (NMR), X-ray Photoelectron Spectroscopy (XPS), and Near-Edge X-ray Absorption Fine Structure (NEXAFS) offer detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the detailed atomic-level structure of a molecule in solution. For D-Arginine, N2-L-phenylalanyl-, both ¹H and ¹³C NMR would be utilized to confirm the covalent structure and stereochemistry.

¹H NMR: The proton NMR spectrum would display characteristic signals for both the L-phenylalanyl and D-arginine residues. The aromatic protons of the phenylalanine side chain would appear as a multiplet in the downfield region (typically ~7.2-7.4 ppm). The α-protons of both amino acid residues would be visible, with their chemical shifts influenced by the formation of the peptide bond. The aliphatic side chain protons of arginine would produce a series of multiplets in the upfield region (~1.5-3.2 ppm). nih.govresearchgate.net The formation of the N²-peptide bond between the two amino acids would result in a downfield shift for the involved α-proton and the appearance of an amide proton signal.

Expected ¹³C NMR Chemical Shifts for Arginine Residue

| Carbon Atom | Typical Chemical Shift (ppm) in D₂O |

| C=O (Carboxyl) | 175.38 |

| Cα (Alpha-carbon) | 55.45 |

| Cβ (Beta-carbon) | 28.77 |

| Cγ (Gamma-carbon) | 25.03 |

| Cδ (Delta-carbon) | 41.64 |

| Cζ (Guanidinium) | 157.85 |

| Data derived from representative spectra of arginine. nih.gov |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a pure sample of D-Arginine, N2-L-phenylalanyl-, XPS would be used to verify the presence and chemical environment of carbon, nitrogen, and oxygen atoms.

The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material. The binding energy of these core-level electrons is characteristic of the element and its oxidation state or local chemical environment.

C 1s Spectrum: The high-resolution C 1s spectrum would be deconvoluted into multiple peaks corresponding to the different carbon environments: C-C/C-H in the aliphatic chain and aromatic ring, C-N bonds of the α-amino group and guanidinium group, the peptide amide C=O, and the carboxylic acid C=O.

N 1s Spectrum: The N 1s spectrum is particularly informative. It would show distinct signals for the nitrogen atoms in the peptide bond (~400 eV), the α-amino group (if protonated, ~401-402 eV), and the three nitrogen atoms of the arginine guanidinium group, which are chemically distinct. whiterose.ac.ukresearchgate.net The zwitterionic nature of the amino acids in the solid state is clearly identifiable from the N 1s signals of protonated amine groups. whiterose.ac.uk

O 1s Spectrum: The O 1s spectrum would display components from the carbonyl oxygen in the peptide bond and the two oxygens of the carboxylate group. whiterose.ac.uk

Representative Binding Energies for Functional Groups in Peptides via XPS

| Core Level | Functional Group | Typical Binding Energy (eV) |

| C 1s | C-C, C-H | ~285.0 |

| C-N | ~286.4 | |

| O=C-N (Peptide) | ~288.2 | |

| O=C-O (Carboxyl) | ~288.5 | |

| N 1s | N-C (α-Amine) | ~399.2 |

| N-C=O (Amide) | ~400.0 - 400.9 | |

| Guanidinium | ~400.0 | |

| NH₃⁺ (Protonated Amine) | ~401.5 | |

| O 1s | C=O (Carboxylate/Peptide) | ~531.2 - 532.0 |

| C-OH (Carboxyl) | ~533.2 | |

| Data derived from studies on amino acids and RGD peptides. whiterose.ac.ukresearchgate.net |

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

NEXAFS spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is an element-specific technique that probes the partial density of unoccupied electronic states. By tuning the X-ray energy around the absorption edge of a specific element (e.g., C, N, O K-edges), core electrons are excited to unoccupied molecular orbitals. aip.org The resulting spectrum provides a fingerprint of the local chemical and electronic environment.

For D-Arginine, N2-L-phenylalanyl-, NEXAFS can offer unique structural information:

Carbon K-edge: The spectrum would be characterized by sharp resonances corresponding to 1s → π* transitions. These transitions would be specific to the aromatic phenyl ring and the carbonyl groups of the peptide bond and the carboxyl terminus. mdpi.comresearchgate.net

Nitrogen K-edge: The N K-edge spectrum is sensitive to the hybridization and bonding environment of the nitrogen atoms. It can distinguish between the nitrogen in the peptide linkage, the terminal α-amino group, and the guanidinium group of the arginine side chain. acs.org

Oxygen K-edge: The O K-edge spectrum would primarily show a prominent 1s → π* resonance associated with the C=O bonds of the peptide and carboxyl groups. aip.org

Studies on dipeptides like Phe-Gly have shown that NEXAFS spectra can be used to identify the excitation sites of core electrons and the corresponding destination molecular orbitals. mdpi.com This technique is sensitive to the conformation of the peptide bond and can be used to study specific dissociation phenomena following core-level excitation. mdpi.comdigitellinc.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like oxygen) in a compound. This method is crucial for verifying the empirical formula of a newly synthesized compound like D-Arginine, N2-L-phenylalanyl- and confirming its purity.

The technique typically involves combusting a small, precisely weighed amount of the sample in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the percentage by weight of each element in the original sample.

For D-Arginine, N2-L-phenylalanyl-, the theoretical elemental composition is calculated based on its chemical formula, C₁₅H₂₃N₅O₃. The experimentally determined values must closely match these theoretical percentages to confirm the compound's identity and purity.

Theoretical Elemental Composition of D-Arginine, N2-L-phenylalanyl-

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 15 | 180.165 | 53.71 |

| Hydrogen | H | 1.008 | 23 | 23.184 | 6.92 |

| Nitrogen | N | 14.007 | 5 | 70.035 | 20.89 |

| Oxygen | O | 15.999 | 3 | 47.997 | 14.32 |

| Total | 335.381 | 100.00 | |||

| Calculated based on the molecular formula C₁₅H₂₃N₅O₃. |

Future Research Directions and Translational Potential Non Clinical Human

Elucidation of Undiscovered Biochemical Pathways

Currently, the specific biochemical pathways directly influenced by D-Arginine, N2-L-phenylalanyl- remain uncharacterized. Future research should prioritize mapping its metabolic fate and mechanism of action. A primary area of investigation would be its resistance to enzymatic degradation. Peptidases and proteases in biological systems are stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids. The presence of a D-arginine residue could render the dipeptide highly resistant to proteolysis, potentially leading to greater stability and bioavailability compared to its L-L counterpart.

Prospective research could explore its interaction with pathways where its constituent amino acids are key players. For instance, L-arginine is a substrate for nitric oxide synthases and arginase, while L-phenylalanine is a precursor for tyrosine and subsequent catecholamines. researchgate.net Investigating whether D-Arginine, N2-L-phenylalanyl- acts as an inhibitor or modulator of these enzymes is a critical research direction. Furthermore, some bacterial metabolic activities, such as the anaerobic degradation of arginine, involve protein formylation. mdpi.com Research could probe if this dipeptide influences N-formyl peptide signaling pathways, which are crucial in immune responses and inflammation. mdpi.com Another potential area of interest is its effect on post-translational modifications like arginylation, a process where arginyltransferase (ATE1) attaches arginine to proteins. wikipedia.org

Advanced Computational Design of D-Arginine, N2-L-phenylalanyl- Analogues

Computational chemistry offers powerful tools for designing novel peptide analogues with tailored properties. To date, specific computational studies on D-Arginine, N2-L-phenylalanyl- have not been published. Future research can leverage advanced computational methods, such as molecular docking and quantum mechanics, to design analogues with enhanced stability, target affinity, and specific functionalities.

A key strategy would be to use the existing dipeptide as a scaffold. For example, studies have successfully designed phenylalanine and phenylglycine derivatives to act as arginine mimetics in potent enzyme inhibitors. nih.gov Computational models could be employed to systematically modify the phenylalanine ring or the arginine side chain of D-Arginine, N2-L-phenylalanyl- to optimize its binding to specific biological targets, such as viral proteases or bacterial enzymes. nih.gov Design strategies like the QTY Code, which involves the systematic replacement of hydrophobic amino acids with hydrophilic ones to alter protein solubility and function, could be computationally adapted to create analogues of this dipeptide with different physicochemical properties. wikipedia.org

The table below illustrates a hypothetical set of analogues that could be designed and evaluated using computational methods before their synthesis and preclinical testing.

| Analogue ID | Modification on D-Arginine | Modification on L-Phenylalanine | Predicted Target Affinity (Score) | Predicted Solubility |

| PHEARG-001 | Unmodified | Unmodified | Baseline | Moderate |

| PHEARG-002 | Nα-methylation | Unmodified | +++ | Moderate |

| PHEARG-003 | Unmodified | para-Fluoro substitution | ++ | High |

| PHEARG-004 | Homoarginine substitution | 3,4-Dichloro substitution | +++++ | Low |

| PHEARG-005 | Citrulline substitution | Nα-methylation | +++ | High |

This table is a hypothetical representation for illustrative purposes.

Development of New Applications in Biotechnology and Materials Science

The novel structure of D-Arginine, N2-L-phenylalanyl- suggests significant, yet unexplored, potential in biotechnology and materials science.

In biotechnology, a primary avenue for future application is in the development of novel antimicrobial agents. ontosight.ai The D-amino acid could confer resistance to bacterial proteases, while the cationic arginine residue could facilitate interaction with and disruption of negatively charged bacterial membranes. Another promising application is in enzyme inhibition. Peptides designed to mimic the structure of a substrate can act as competitive inhibitors, and this dipeptide could be a starting point for developing inhibitors for enzymes that process arginine or phenylalanine. The development of efficient small-molecule catalysts for peptide synthesis could significantly accelerate the production of this dipeptide and its analogues for biotechnological screening. acs.org

In materials science, peptides are increasingly used as building blocks for self-assembling nanomaterials. The unique D-L stereochemistry of D-Arginine, N2-L-phenylalanyl- could induce specific secondary structures, leading to the formation of novel hydrogels, nanotubes, or vesicles. These materials could have applications in drug delivery, tissue engineering, and biocatalysis. Future research should focus on characterizing the self-assembly properties of the dipeptide and its designed analogues under various conditions (e.g., pH, temperature, concentration) to create functional biomaterials.

Exploration of Structure-Activity Relationships for Enhanced Efficacy in Preclinical Models

A critical step towards realizing the translational potential of D-Arginine, N2-L-phenylalanyl- is the systematic exploration of its structure-activity relationships (SAR). As no preclinical data currently exists, this area represents a significant opportunity for future research. An SAR program would involve synthesizing a library of analogues, as proposed through computational design, and evaluating their biological activity in relevant preclinical assays.

For instance, if pursuing antimicrobial applications, analogues would be tested against a panel of pathogenic bacteria to determine their minimum inhibitory concentrations (MIC). SAR studies on L-phenylalanine Schiff bases have shown how substitutions on the phenyl ring can modulate antibacterial activity. researchgate.net Similarly, research on arginine vasopressin analogues has demonstrated that modifications incorporating D-arginine can significantly alter receptor binding and activity. nih.gov

The data generated from these studies would be crucial for identifying the key structural motifs responsible for efficacy and for guiding the design of more potent and selective compounds. A hypothetical SAR study for antimicrobial activity is outlined in the table below.

| Analogue ID | R1 Group (Arginine) | R2 Group (Phenylalanine) | MIC vs. E. coli (µg/mL) | MIC vs. S. aureus (µg/mL) |

| PHEARG-001 | Guanidinium (B1211019) | Phenyl | 128 | 256 |

| PHEARG-006 | Amino | Phenyl | >512 | >512 |

| PHEARG-007 | Guanidinium | 4-Fluorophenyl | 64 | 128 |

| PHEARG-008 | Guanidinium | 4-Nitrophenyl | 32 | 64 |

| PHEARG-009 | Guanidinium | Naphthyl | 16 | 32 |

This table is a hypothetical representation for illustrative purposes based on potential preclinical findings.

By systematically exploring these research directions, the scientific community can unlock the full potential of D-Arginine, N2-L-phenylalanyl-, paving the way for novel applications in medicine, biotechnology, and beyond.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing D-Arginine, N2-L-phenylalanyl-?

- Answer : The synthesis can be approached via solid-phase peptide synthesis (SPPS) or solution-phase methods. For example, formylation of the L-phenylalanine residue (using formyl chloride in anhydrous dichloromethane with alkali catalysis ) followed by coupling with D-arginine using carbodiimide reagents (e.g., EDC/HOBt). Purification via reverse-phase HPLC is critical to isolate enantiomerically pure products, as chirality impacts biological activity .

Q. How can researchers validate the structural integrity of D-Arginine, N2-L-phenylalanyl-?

- Answer : Use tandem mass spectrometry (LC-MS/MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for stereochemical validation. For instance, -NMR can resolve D/L-configuration via coupling constants, while -NMR confirms carbonyl and aromatic moieties . Purity should be assessed via HPLC with chiral columns to ensure >98% enantiomeric excess .

Q. What safety protocols are essential for handling D-Arginine derivatives in laboratory settings?

- Answer : Follow general peptide-handling guidelines: use fume hoods for synthesis steps, wear nitrile gloves, safety goggles, and lab coats. Although acute toxicity data are limited for this compound, analogous amino acid derivatives require precautions against inhalation and skin contact. Install emergency showers and eye-wash stations per OSHA standards .

Advanced Research Questions

Q. What mechanistic insights explain the inhibitory effects of D-Arginine esters on platelet activation?

- Answer : D-Arginine esters (e.g., IC 7.4–2206.7 μM) reduce cytosolic calcium spikes in α-thrombin-activated platelets by targeting the Na/H antiporter, not nitric oxide/cyclic GMP pathways. Kinetic assays using nigericin-induced acidification show that these esters alter antiporter V and K, unlike native amino acids. Pretreatment with N-methyl-L-arginine does not modify activity, suggesting stereospecific transporter binding .

Q. How can computational modeling predict the interaction of D-Arginine, N2-L-phenylalanyl- with biological targets?

- Answer : Schrödinger’s Glide docking and MM-GBSA scoring can model binding affinities to receptors like NPY Y1. For example, BIBP3226 (a D-arginine amide derivative) shows competitive antagonism via parallel shifts in Scatchard plots, indicating allosteric modulation. Molecular dynamics simulations (100 ns) can further validate stability in binding pockets .

Q. What experimental strategies resolve contradictions in reported biochemical data for D-Arginine derivatives?

- Answer : Discrepancies (e.g., lack of cyclic GMP elevation despite calcium inhibition) require multi-parametric assays. Use CRISPR-edited platelets lacking Na/H antiporters to isolate off-target effects. Dose-response curves (1–3000 μM) and patch-clamp electrophysiology can differentiate ion channel vs. transporter modulation .

Q. How does stereochemistry influence the structure-activity relationship (SAR) of D-Arginine-containing peptides?

- Answer : D-arginine’s D-configuration enhances metabolic stability against proteases compared to L-forms. SAR studies on Y1 receptor antagonists (e.g., BIBP3226) show that diphenylacetyl groups on the N-position improve affinity (K <10 nM). Replacements with bulkier aryl groups reduce solubility but increase target selectivity .

Methodological Considerations

- Data Analysis : For IC determination, use nonlinear regression (GraphPad Prism) with 95% confidence intervals. Include positive controls (e.g., amiloride for Na/H antiporter inhibition) .

- Advanced Techniques : Isotope-labeled analogs (e.g., -D-arginine) can track metabolic fate via NMR or mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.